
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 4-phenyl-1H-pyrazole: This can be achieved by the cyclization of hydrazine derivatives with acetylenic ketones.
Acetylation: The 4-phenyl-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Chlorination: The resulting acetylated product is treated with thionyl chloride to introduce the chloride group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures ensures the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The acetyl chloride moiety in 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride makes it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield dihydropyrazole derivatives.
Scientific Research Applications
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The pyrazole ring’s electronic properties play a crucial role in its interaction with molecular targets .
Comparison with Similar Compounds
4-phenyl-1H-pyrazole: A simpler analog without the acetyl chloride moiety.
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of acetyl chloride.
2-(4-phenyl-1H-pyrazol-1-yl)acetyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness: 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride moiety, which imparts high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis . Its hydrochloride form enhances its solubility and stability, further broadening its applications in various fields .
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H |
InChI Key |
CKNNTMWEIGSNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


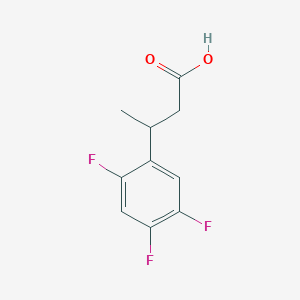
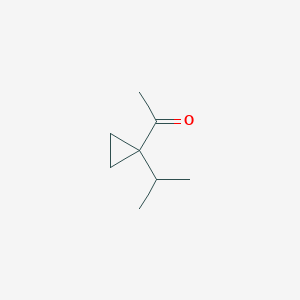


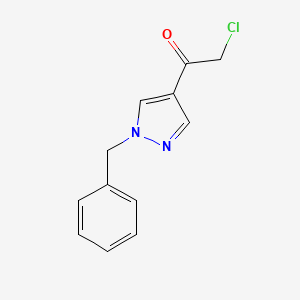
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
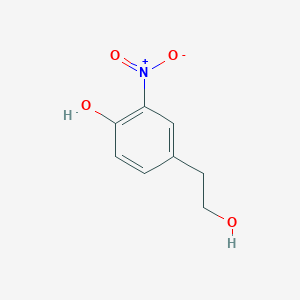
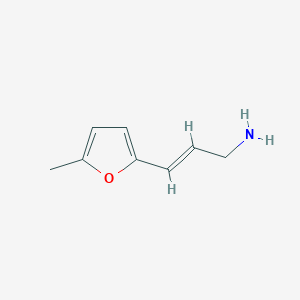
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)



![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

